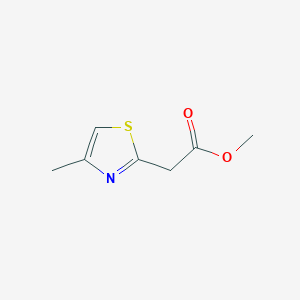

メチル(4-メチル-1,3-チアゾール-2-イル)アセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Methyl (4-methyl-1,3-thiazol-2-yl)acetate" is a chemical compound that has been the subject of various studies, focusing on its synthesis, molecular structure, and various properties.

Synthesis Analysis

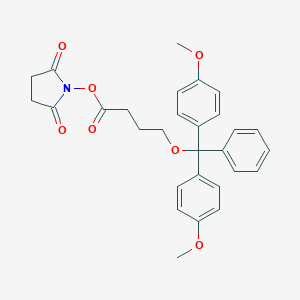

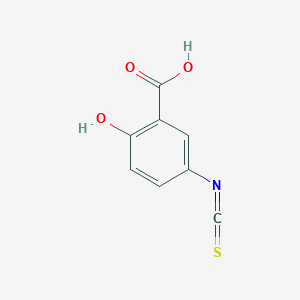

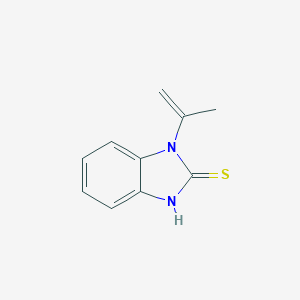

The synthesis of compounds similar to "Methyl (4-methyl-1,3-thiazol-2-yl)acetate" often involves reactions under specific conditions, using different organic reagents. For example, the synthesis of related thiazole derivatives involves initial condensation with phenyl isothiocyanate and subsequent reactions (Amr et al., 2009).

Molecular Structure Analysis

X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and other spectroscopic techniques are commonly used to determine the molecular and solid-state structures of these compounds. For example, Gültekin et al. (2020) used XRD, FT-IR, UV-VIS, and NMR to characterize a similar compound, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactivities and properties. For instance, synthesis can involve reactions with dimethyl acetylenedicarboxylate (DMAD) under various conditions to obtain specific products (Stolpovskaya et al., 2022).

科学的研究の応用

生物活性

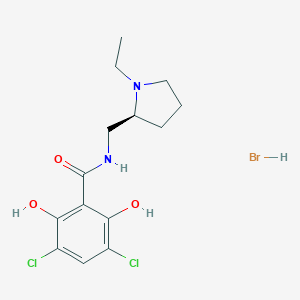

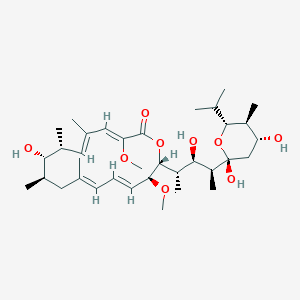

メチル(4-メチル-1,3-チアゾール-2-イル)アセテートが属するチアゾール類は、幅広い生物活性を有することが明らかになっています。 これらには、抗菌、抗レトロウイルス、抗真菌、抗癌、抗糖尿病、抗炎症、抗アルツハイマー病、抗高血圧、抗酸化、および肝保護作用が含まれます .

医薬品への応用

チアゾール誘導体は、ビタミンBやペニシリンなど、さまざまな天然物の重要な構造特徴となっています . また、スルファチアゾール(抗菌薬)、リトナビル(抗レトロウイルス薬)、アバファングイン(抗真菌薬)、チアゾフリン(抗腫瘍薬)など、多くの強力な生物活性化合物の構成要素としても見られます .

工業的応用

チアゾール類は、農薬、工業用、写真感光剤など、さまざまな分野で幅広い用途を持っています . また、光増感剤、ゴムの加硫、液晶、センサー、日焼け止め、触媒、染料、顔料、発色団などの分野でも使用されています .

抗真菌活性

一部のチアゾール誘導体は、コレトトリクム・オルビキュラーレ、ボトリティス・シネレア、リゾクトニア・ソラニに対して顕著な抗真菌活性を示しています .

除草活性

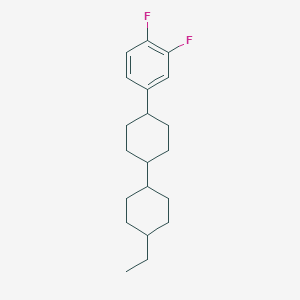

一部のチアゾール誘導体は、分子構造にフッ素含有フェニル基を導入すると、中程度から良好な除草活性を示すことが分かっています .

作用機序

Target of Action

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives, including Methyl (4-methyl-1,3-thiazol-2-yl)acetate, may interact with multiple targets in the body.

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

“Methyl (4-methyl-1,3-thiazol-2-yl)acetate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Thiazoles and their derivatives have a wide range of applications in different fields, and the interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

特性

IUPAC Name |

methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVVMHZOBFCPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427879 |

Source

|

| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117840-81-0 |

Source

|

| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)